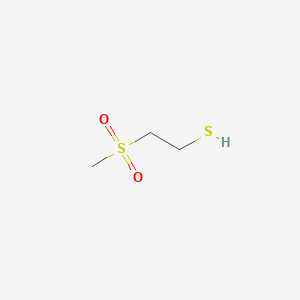
2-Méthanesulfonyléthane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonylethane-1-thiol: is an organosulfur compound with the molecular formula C3H8O2S2 and a molecular weight of 140.22 g/mol . It is characterized by the presence of a thiol group (-SH) and a methanesulfonyl group (-SO2CH3) attached to an ethane backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.
Applications De Recherche Scientifique
2-Methanesulfonylethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of thiol-based redox biology and as a probe for investigating sulfur metabolism.
Mécanisme D'action
Target of Action
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols, which 2-methanesulfonylethane-1-thiol is a part of, are biological alkylating agents . These agents interact with various intracellular components, suggesting a broad range of potential targets.
Mode of Action
The mode of action of 2-Methanesulfonylethane-1-thiol involves its alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that 2-Methanesulfonylethane-1-thiol could interact with its targets in a manner that is influenced by the structure of its alkyl group.
Biochemical Pathways
Given its classification as a biological alkylating agent , it can be inferred that it may influence pathways involving alkyl group transfer and related biochemical processes.
Pharmacokinetics
It is known that the pharmacokinetics and pharmacodynamics of similar compounds are often influenced by factors such as target affinity and abundance .
Result of Action
As a biological alkylating agent , it can be inferred that it may induce changes in the structure and function of its targets through the addition of alkyl groups.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methanesulfonylethane-1-thiol. Factors such as light, temperature, soil water, soil fertility, and salinity can alter the content of similar secondary metabolites even if other factors remain constant . Therefore, these factors could potentially influence the action of 2-Methanesulfonylethane-1-thiol in a similar manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide, such as ethyl bromide, under nucleophilic substitution conditions . The reaction proceeds as follows:
CH3SO2CH2CH2Br+NaSH→CH3SO2CH2CH2SH+NaBr
Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to form an alkylisothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: Industrial production of 2-Methanesulfonylethane-1-thiol typically involves large-scale nucleophilic substitution reactions using sodium hydrosulfide or thiourea. The reaction conditions are optimized to maximize yield and minimize by-products. The process is carried out in a controlled environment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methanesulfonylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For example, oxidation with hydrogen peroxide yields the corresponding sulfonic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or bromine can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides and thiourea are typical reagents for nucleophilic substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Result from further oxidation of the thiol group.
Sulfides: Produced by reduction of the sulfonyl group.
Comparaison Avec Des Composés Similaires
Ethanethiol: Similar structure but lacks the sulfonyl group.
Methanesulfonic acid: Contains the sulfonyl group but lacks the thiol group.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group.
Uniqueness: 2-Methanesulfonylethane-1-thiol is unique due to the presence of both a thiol and a sulfonyl group, which imparts distinct reactivity and chemical properties. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .
Propriétés
IUPAC Name |
2-methylsulfonylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S2/c1-7(4,5)3-2-6/h6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZDLVGHZRXUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)


![methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2578017.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)

